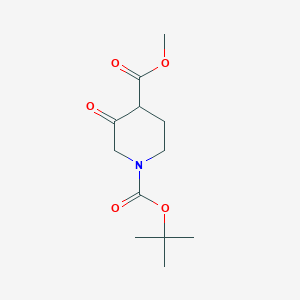
4-(三氟甲基)苄基氯
概述
描述
SB-334867 是一种选择性的非肽类食欲素受体亚型 OX1 拮抗剂。 它是首个针对 OX1 而不是 OX2 受体具有高选择性的化合物,其选择性约为 50 倍 。 该化合物在研究食欲素对各种生理过程的调节方面发挥了重要作用,包括食欲、睡眠和成瘾 .
科学研究应用
SB-334867 已被广泛用于科学研究,以研究食欲素受体在各种生理过程中的作用 。一些关键应用包括:
神经科学: 研究睡眠和清醒的调节,以及成瘾和奖励的潜在机制.
药理学: 研究食欲素受体拮抗作用对食欲和摄食行为的影响.
作用机制
准备方法
合成路线和反应条件
SB-334867 的合成涉及形成脲衍生物。 关键步骤包括 1,5-萘啶-4-胺与 2-甲基苯并恶唑-6-羰基氯反应,形成所需的脲化合物 。 反应条件通常涉及使用碱,例如三乙胺,在二氯甲烷等有机溶剂中进行 .
工业生产方法
虽然 SB-334867 的具体工业生产方法尚未得到广泛报道,但通常的方法涉及扩大实验室合成规模。 这将包括优化反应条件以获得更高的产率和纯度,并确保该过程具有成本效益和环保 .
化学反应分析
反应类型
SB-334867 主要经历取代反应,这是由于存在活性官能团,如胺和脲部分 .
常用试剂和条件
SB-334867 的合成和反应中常用的试剂包括碱,如三乙胺;溶剂,如二氯甲烷;酰化剂,如羰基氯 .
主要产物
SB-334867 合成的主要产物是脲衍生物本身。 进一步的反应可以根据所用试剂和条件产生各种取代衍生物 .
相似化合物的比较
类似化合物
一些与 SB-334867 相似的化合物包括:
艾莫瑞克辛: 另一种食欲素受体拮抗剂,具有更广泛的活性谱,影响 OX1 和 OX2 受体.
苏沃雷克辛: 一种双重食欲素受体拮抗剂,临床上用于治疗失眠.
来莫瑞克辛: 另一种双重食欲素受体拮抗剂,与苏沃雷克辛有类似的应用.
独特性
SB-334867 在对 OX1 受体而不是 OX2 受体的高选择性方面是独一无二的,使其成为研究 OX1 在各种生理过程中的特定作用的有价值的工具 。 它能够穿过血脑屏障并在动物模型中产生显著作用,进一步突出了其在研究中的重要性 .
属性
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHDHQVROPEJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239870 | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-99-1 | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)benzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?
A1: 4-(trifluoromethyl)benzyl chloride serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting 4-(trifluoromethyl)benzyl chloride with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.
Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?
A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
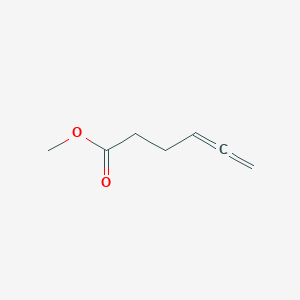

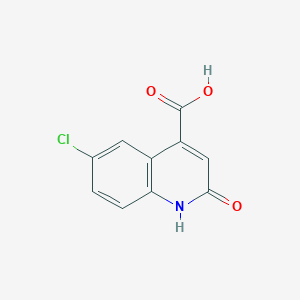



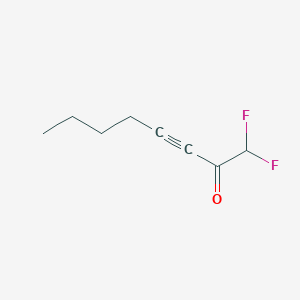

![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
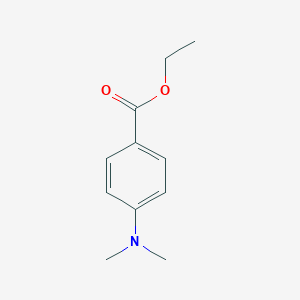

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)

